molecular formula C22H19NO2 B11549475 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate

Cat. No.: B11549475
M. Wt: 329.4 g/mol
InChI Key: HIOWBALUHLWKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a phenyl group through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate typically involves the reaction of 4-aminobenzophenone with 3,4-dimethylbenzaldehyde in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with benzoic acid or its derivatives to form the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction time varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 2-chlorobenzoate: Similar structure with a chlorine substituent on the benzoate ester.

    3-{(E)-[(3,4-Dimethylphenyl)imino]methyl}phenyl 4-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl phthalate: Contains additional imine groups and a phthalate ester.

Uniqueness

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imine and ester functionalities allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C22H19NO2/c1-16-8-11-20(14-17(16)2)23-15-18-9-12-21(13-10-18)25-22(24)19-6-4-3-5-7-19/h3-15H,1-2H3

InChI Key

HIOWBALUHLWKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.